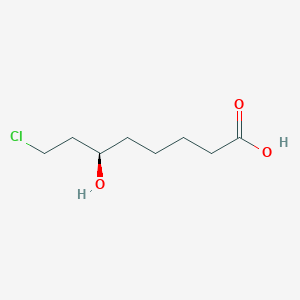
(6R)-8-Chloro-6-hydroxyoctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-8-Chloro-6-hydroxyoctanoic acid is an organic compound with a unique structure characterized by a chlorine atom and a hydroxyl group attached to an octanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-8-Chloro-6-hydroxyoctanoic acid typically involves the chlorination of 6-hydroxyoctanoic acid. One common method is the reaction of 6-hydroxyoctanoic acid with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the 8th position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-8-Chloro-6-hydroxyoctanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN₃) can replace the chlorine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 8-Chloro-6-oxo-octanoic acid.
Reduction: 8-Chloro-6-hydroxyoctanoic acid (regeneration).
Substitution: 8-Azido-6-hydroxyoctanoic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6R)-8-Chloro-6-hydroxyoctanoic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chlorinated fatty acids on cellular processes. It may serve as a model compound to investigate the metabolism and toxicity of chlorinated lipids.
Medicine
In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and surfactants.
Mécanisme D'action
The mechanism of action of (6R)-8-Chloro-6-hydroxyoctanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chlorooctanoic acid: Lacks the hydroxyl group at the 6th position.
6-Hydroxyoctanoic acid: Lacks the chlorine atom at the 8th position.
8-Bromo-6-hydroxyoctanoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(6R)-8-Chloro-6-hydroxyoctanoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the octanoic acid backbone
Propriétés
Numéro CAS |
188412-11-5 |
|---|---|
Formule moléculaire |
C8H15ClO3 |
Poids moléculaire |
194.65 g/mol |
Nom IUPAC |
(6R)-8-chloro-6-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H15ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h7,10H,1-6H2,(H,11,12)/t7-/m1/s1 |
Clé InChI |
WXPREQDMOKXUIM-SSDOTTSWSA-N |
SMILES isomérique |
C(CCC(=O)O)C[C@H](CCCl)O |
SMILES canonique |
C(CCC(=O)O)CC(CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


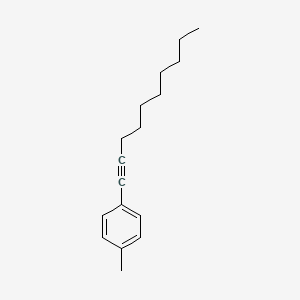

![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
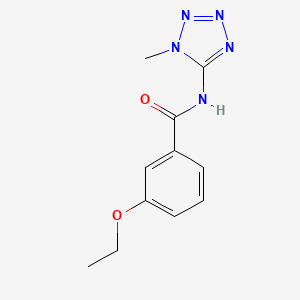
![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)

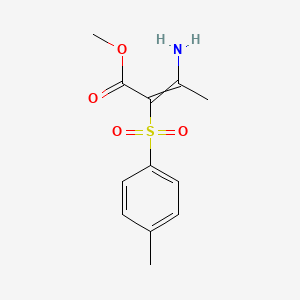
![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)

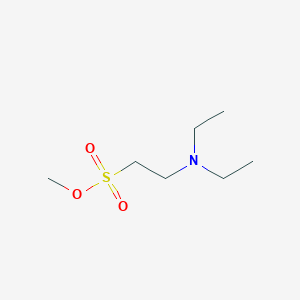
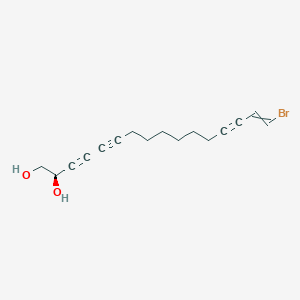
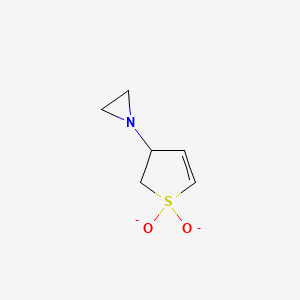
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
